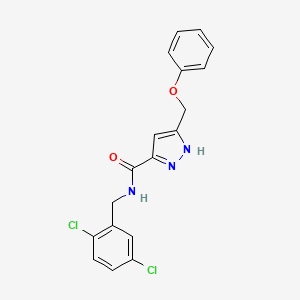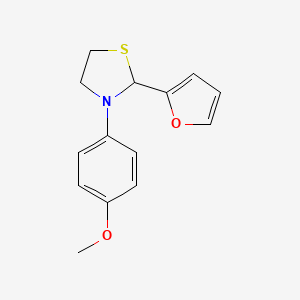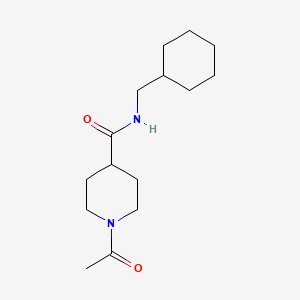
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.
作用机制
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine, leading to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including a decrease in heart rate, blood pressure, and myocardial oxygen consumption. It has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.
实验室实验的优点和局限性
One advantage of using N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity and potency as an adenosine A1 receptor antagonist. This allows for precise manipulation of the adenosine A1 receptor signaling pathway without affecting other receptors or pathways. However, one limitation of using N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
未来方向
There are several future directions for research on N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its downstream signaling pathways and interactions with other receptors and pathways. Finally, there is a need to develop more selective and potent adenosine A1 receptor antagonists that can be used in clinical settings with minimal side effects.
合成方法
The synthesis of N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves several steps and requires certain chemicals and equipment. The first step involves the reaction of 2,5-dichlorobenzyl chloride with sodium azide to form 2,5-dichlorobenzyl azide. This is followed by the reaction of 2,5-dichlorobenzyl azide with phenoxymethylpyrazole to form the intermediate product, which is then reacted with 1,1'-carbonyldiimidazole to form the final product, N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide.
科学研究应用
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders. It has been shown to have anti-ischemic, anti-arrhythmic, and anti-inflammatory effects in animal models of cardiovascular diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-13-6-7-16(20)12(8-13)10-21-18(24)17-9-14(22-23-17)11-25-15-4-2-1-3-5-15/h1-9H,10-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBXUOEXWDVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)

![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)